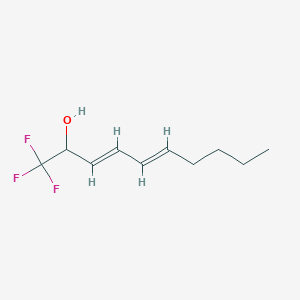

1,1,1-Trifluorodeca-3,5-dien-2-ol

Description

1,1,1-Trifluorodeca-3,5-dien-2-ol is a fluorinated dienol characterized by a 10-carbon chain with conjugated double bonds at positions 3 and 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 1.

Properties

Molecular Formula |

C10H15F3O |

|---|---|

Molecular Weight |

208.22 g/mol |

IUPAC Name |

(3E,5E)-1,1,1-trifluorodeca-3,5-dien-2-ol |

InChI |

InChI=1S/C10H15F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h5-9,14H,2-4H2,1H3/b6-5+,8-7+ |

InChI Key |

JVUDLSOQSWFXOZ-BSWSSELBSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C(C(F)(F)F)O |

Canonical SMILES |

CCCCC=CC=CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorodeca-3,5-dien-2-ol can be achieved through various organic synthesis methods. One common approach involves the reaction of a trifluoromethylated precursor with a suitable diene under controlled conditions. For instance, the reaction of trifluoromethylated alkene with a diene in the presence of a catalyst can yield the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like diisopropylamine .

Industrial Production Methods: Industrial production of 1,1,1-Trifluorodeca-3,5-dien-2-ol typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluorodeca-3,5-dien-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: Formation of trifluorodeca-3,5-dien-2-one.

Reduction: Formation of 1,1,1-trifluorodecane.

Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

1,1,1-Trifluorodeca-3,5-dien-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorodeca-3,5-dien-2-ol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1,1-Diethoxyocta-3,5-dien-2-ol ()

- Structure : Features an ethoxy group at position 1 instead of trifluoromethyl.

- Synthesis : Produced via Luche reduction (CeCl₃/NaBH₄) of 1,1-diethoxyocta-3,5-dien-2-one, yielding a stable allylic alcohol .

- Key Properties :

- NMR coupling constants (15.4–15.2 Hz) confirm trans configurations of double bonds.

- Stability challenges arise from the allylic alcohol-acetal proximity, limiting further transformations.

- Contrast : The trifluoromethyl group in 1,1,1-Trifluorodeca-3,5-dien-2-ol likely enhances electrophilicity and alters solubility compared to ethoxy substituents.

(S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol ()

- Structure: Benzyloxy groups at positions 1 and 4 with a shorter (6-carbon) dienol chain.

- Synthesis: Derived from 2,3,5-tri-O-benzyl-d-arabinofuranose via methyltriphenylphosphonium bromide-mediated elimination.

- Reactivity : Amenable to cross-metathesis and Diels-Alder reactions due to the terminal 1,3-diene motif.

- Contrast : The benzyloxy groups confer steric bulk and hydrophobicity, differing from the electron-withdrawing trifluoromethyl group.

Nonadeca-3,5-dien-2-ol ()

- Origin : Isolated as a side chain in diterpenes from Homalanthus nervosus.

- Contrast : Chain length impacts physical properties (e.g., melting point, solubility) compared to the shorter 10-carbon fluorinated analogue.

Fluorinated Analogues

(S)-(-)-1,1,1-Trifluorododecan-2-ol ()

- Structure : A 12-carbon alcohol with a trifluoromethyl group but lacking conjugated double bonds.

- Applications : Used in specialty chemical synthesis (CAS 138329-46-1).

- Contrast: The absence of dienol functionality reduces conjugation effects, altering reactivity in redox or cycloaddition reactions.

2,6-Dimethyloct-3,5-dien-2-ol ()

- Structure: Methyl branches at positions 2 and 6 with an 8-carbon dienol.

- Contrast : Methyl groups may reduce metabolic stability compared to fluorinated analogues.

Data Table: Key Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.